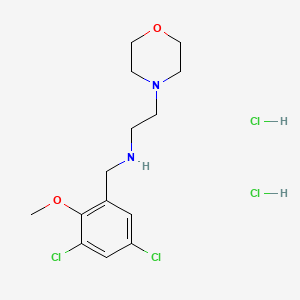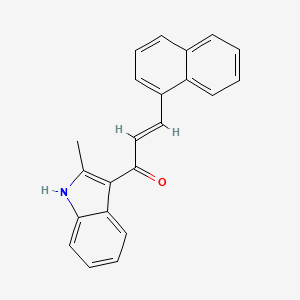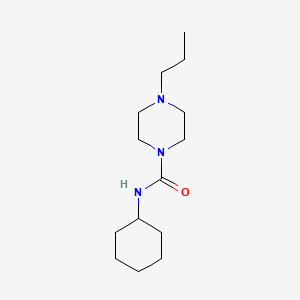
N-(3,5-dichloro-2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dichloro-2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride, also known as DMBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMBA is a selective serotonin and norepinephrine reuptake inhibitor, which makes it a promising candidate for treating various neurological disorders. In
作用機序
N-(3,5-dichloro-2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride works by inhibiting the reuptake of serotonin and norepinephrine in the brain, which leads to increased levels of these neurotransmitters. This, in turn, leads to improved mood, decreased anxiety, and reduced pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which leads to improved mood, decreased anxiety, and reduced pain perception. This compound has also been shown to increase the levels of dopamine in the brain, which is associated with improved cognitive function.
実験室実験の利点と制限
One of the advantages of using N-(3,5-dichloro-2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride in lab experiments is that it is a selective serotonin and norepinephrine reuptake inhibitor, which makes it a promising candidate for treating various neurological disorders. However, one of the limitations of using this compound in lab experiments is that it can be difficult to obtain in large quantities.
将来の方向性
There are several future directions for research on N-(3,5-dichloro-2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride. One area of research is the development of new synthesis methods that can produce this compound in larger quantities. Another area of research is the investigation of this compound's potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, research could focus on the development of new this compound derivatives that have improved efficacy and fewer side effects.
Conclusion:
This compound is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications in various neurological disorders. It works by inhibiting the reuptake of serotonin and norepinephrine in the brain, which leads to improved mood, decreased anxiety, and reduced pain perception. While there are some limitations to using this compound in lab experiments, there are also several future directions for research on this compound. Overall, this compound has the potential to be a valuable tool in the treatment of neurological disorders.
合成法
N-(3,5-dichloro-2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride can be synthesized using a multi-step process. The first step involves the reaction of 3,5-dichloro-2-methoxybenzaldehyde with 4-morpholineethanamine to produce N-(3,5-dichloro-2-methoxybenzyl)-2-(4-morpholinyl)ethanamine. This intermediate is then reacted with hydrochloric acid to form this compound dihydrochloride.
科学的研究の応用
N-(3,5-dichloro-2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride has been extensively studied for its potential therapeutic applications in various neurological disorders, including depression, anxiety, and chronic pain. It has been shown to be effective in treating these disorders by increasing the levels of serotonin and norepinephrine in the brain. This compound has also been studied for its potential use in treating obesity and metabolic disorders.
特性
IUPAC Name |
N-[(3,5-dichloro-2-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2O2.2ClH/c1-19-14-11(8-12(15)9-13(14)16)10-17-2-3-18-4-6-20-7-5-18;;/h8-9,17H,2-7,10H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTGIFGBFQMCKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)CNCCN2CCOCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]-4-isobutoxybenzamide](/img/structure/B5346865.png)
![(3aR*,7aS*)-2-{5-[(2-pyrimidinylthio)methyl]-2-furoyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5346868.png)
![3-(3-hydroxypropyl)-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B5346875.png)
![3-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]propanamide](/img/structure/B5346882.png)
![6-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5346899.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-1-phenylcyclopropanecarboxamide](/img/structure/B5346908.png)
![ethyl 2-({[(6-phenyl-1,2,4-triazin-3-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5346924.png)
![3-(2-chlorophenyl)-8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B5346925.png)

![1-[(dimethylamino)sulfonyl]-N-(1,1-dimethyl-2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B5346945.png)
![3-[(3,4-dichlorobenzoyl)amino]phenyl acetate](/img/structure/B5346956.png)
